Curative Efficacy Against Chesson Strain P. vivax: Direct Head-to-Head Comparison of Quinocide vs. Primaquine at Equal Dose
In a controlled human volunteer study, quinocide and primaquine were compared head-to-head for radical cure of the highly drug-resistant Chesson strain of P. vivax. Both drugs were administered at 15 mg base orally once daily for 14 days following an initial 600 mg chloroquine base dose to clear blood-stage parasites. The overall treatment failure rate (proportion of subjects experiencing at least one relapse over the entire observation period, including re-treatment cycles) was 53% (9/17) for quinocide versus 32% (16/50) for primaquine [1]. Within the early primary attack subgroup, quinocide produced first relapses in 2/4 patients (at 7 and 36 days post-treatment) compared to 1/5 patients for primaquine (at 48 days) [1]. The authors concluded that while neither drug showed clear-cut superiority, there were proportionately more relapses after quinocide therapy [1].
| Evidence Dimension | Overall treatment failure (relapse) rate in radical cure of Chesson strain P. vivax |
|---|---|
| Target Compound Data | Quinocide: 9/17 failures (53%) over 705–745 days observation; 15 mg base/day × 14 days |
| Comparator Or Baseline | Primaquine: 16/50 failures (32%) over 580–892 days observation; 15 mg base/day × 14 days |
| Quantified Difference | 21 percentage-point higher failure rate for quinocide (53% vs. 32%); relative risk of failure approximately 1.66-fold higher |
| Conditions | Human volunteers; Chesson strain P. vivax sporozoite-induced infection; single oral dose (15 mg base) daily × 14 days; preceded by chloroquine 600 mg base; observation 580–892 days; US Penitentiary, Atlanta, GA |
Why This Matters
For researchers investigating 8-aminoquinoline structure-activity relationships or developing radical cure regimens, this direct comparative efficacy data establishes that quinocide is not interchangeable with primaquine and provides a quantitative benchmark for evaluating novel analogs against both compounds.
- [1] Coatney, G.R. & Getz, M.E. (1962). Primaquine and quinocide as curative agents against sporozoite-induced Chesson strain vivax malaria. Bulletin of the World Health Organization, 27, 290-293. PMC2555793. View Source
